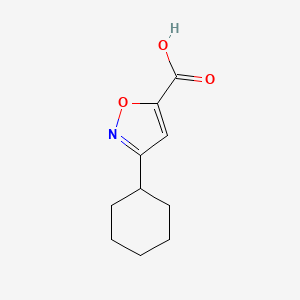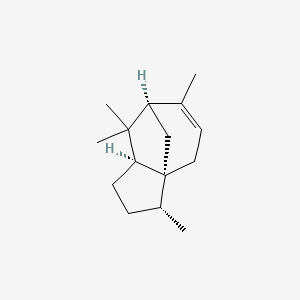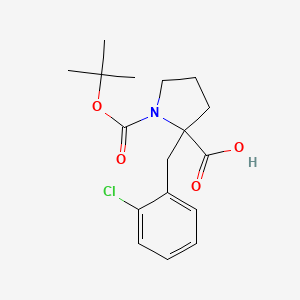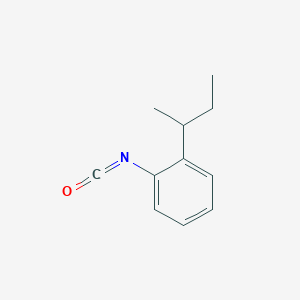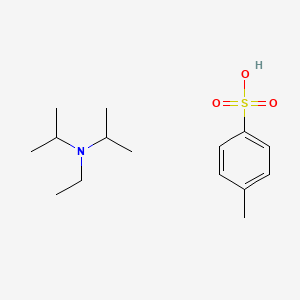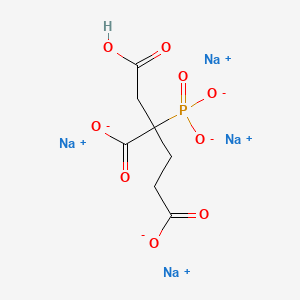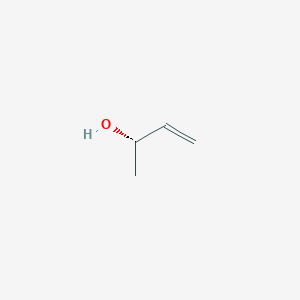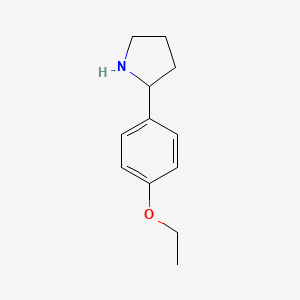
4-Ethyl-5-hydroxy-7-methyl-2H-chromen-2-one
Overview
Description
Molecular Structure Analysis
The linear formula of this compound is C12H12O3 . For a more detailed structural analysis, you may need to refer to specialized databases or literature.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place .Scientific Research Applications
Structural Analysis and Synthesis
- X-Ray Crystallography : The compound's structure has been analyzed using single-crystal X-ray crystallography, highlighting its crystallization in the triclinic crystal system and the formation of intramolecular hydrogen bonds, which are crucial for understanding its chemical behavior and interactions (Manolov, Morgenstern, & Hegetschweiler, 2012).
- Synthesis Under Ultrasound Irradiation : Innovative synthesis methods like ultrasound irradiation have been employed to create derivatives of 4-hydroxy-2H-chromen-2-ones, demonstrating high yields and confirming the structures through IR, 1H NMR, and HRMS techniques (Wang Huiyana, 2013).
Chemical Derivatives and Reactions
- Alkoxy and Formyl Derivatives : Research has shown the conversion of hydroxy derivatives into alkoxy derivatives, followed by oxidation to formyl compounds. This process creates novel compounds and reveals various applications in synthetic chemistry (Vu Ngoc Toan & Nguyen Dinh Thanh, 2020).
- Schiff’s Bases and Thiazolidin-4-ones : The formation of Schiff’s bases and subsequent synthesis of thiazolidin-4-ones based on 4-hydroxy-2H-chromen derivatives has been explored, with potential applications in developing new chemical entities (Čačić et al., 2009).
Antioxidant and Anti-inflammatory Properties
- Antioxidant Properties : Certain derivatives of 4-hydroxycoumarin, including 4-ethyl-5-hydroxy-7-methyl-2H-chromen-2-one, have been investigated for their antioxidant properties. This research is significant for understanding their potential use in pharmacology and biochemistry (Stanchev et al., 2009).
- Anti-inflammatory Activity : Studies on red seaweed extracts have isolated highly oxygenated 2H-chromen derivatives with significant anti-inflammatory and antioxidative activities. This highlights its potential in developing natural anti-inflammatory agents (Makkar & Chakraborty, 2018).
Agricultural Applications
- Growth-Regulating Activity : Research has been conducted on the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. This suggests potential applications in agriculture, particularly in crop management and protection (Stanchev et al., 2010).
Antibacterial Activity
- Antibacterial Effects : New derivatives of 4-hydroxy-chromen-2-one have been synthesized and shown to possess notable antibacterial activity. This area of research is crucial for developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-ethyl-5-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-6-11(14)15-10-5-7(2)4-9(13)12(8)10/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKWMMAJZNSSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415481 | |
| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-49-1 | |
| Record name | 4-Ethyl-5-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



